molecular formula C8H12O2 B1581216 Methyl cyclopentylideneacetate CAS No. 40203-73-4

Methyl cyclopentylideneacetate

Cat. No.: B1581216
CAS No.: 40203-73-4
M. Wt: 140.18 g/mol
InChI Key: ZDBCSZOFHPULAS-UHFFFAOYSA-N
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Description

Methyl cyclopentylideneacetate (CAS: 40203-73-4) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is characterized by a cyclopentylidene group (a five-membered cyclic ketone derivative) conjugated to an ester functionality. Key physicochemical properties include a density of 1.113 g/cm³, boiling point of 193.7°C, and flash point of 90.3°C .

Properties

IUPAC Name

methyl 2-cyclopentylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCSZOFHPULAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052077
Record name Methyl cyclopentylideneacetate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40203-73-4
Record name Methyl 2-cyclopentylideneacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-cyclopentylidene-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyclopentylidene-, methyl ester
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Record name Methyl cyclopentylideneacetate
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Record name Methyl cyclopentylideneacetate
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Preparation Methods

Esterification of Cyclopentylideneacetic Acid

One of the most straightforward and common methods for preparing this compound is the esterification of cyclopentylideneacetic acid with methanol. This reaction typically requires an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and heating under reflux conditions to drive the esterification to completion.

  • Reaction:
    Cyclopentylideneacetic acid + Methanol → this compound + Water
  • Conditions:
    Acid catalyst, reflux temperature, removal of water to shift equilibrium
  • Yield: Generally moderate to high, depending on reaction time and catalyst efficiency

This method is widely used in both laboratory and industrial settings due to its simplicity and the availability of starting materials.

Wittig Reaction-Based Synthesis

Advanced synthetic approaches employ Wittig-type reactions to construct the olefinic bond in this compound. This strategy involves the reaction of appropriate phosphonium ylides with aldehydes or ketones to form the carbon-carbon double bond characteristic of the compound.

  • Typical Procedure:

    • Preparation of phosphonium ylide (e.g., acetyl ylide)
    • Reaction with cyclopentylidene-containing aldehyde or ketone under controlled conditions
    • Follow-up purification steps such as column chromatography
  • Example Yields:
    Overall yields from nitrile precursors to this compound are reported in the range of 50-65% depending on specific substrates and reaction conditions.

Stork-Danheiser Alkylation Approach

A notable synthetic route involves the Stork-Danheiser reaction, which allows the assembly of this compound derivatives through a sequence of nucleophilic additions and eliminations.

  • Key Steps:

    • Generation of enolate intermediates using lithium diisopropylamide (LDA) at low temperatures (-78 °C)
    • Alkylation with haloalkanes (e.g., iodoalkanes) in the presence of co-solvents like HMPA and THF
    • Subsequent Finkelstein reaction (halide exchange) to improve leaving group characteristics and facilitate further transformations
  • Reported Yields:
    Alkylation steps yield 74-82%, and the Finkelstein halide exchange step yields 55-60% overall.

Industrial Production Considerations

In industrial contexts, the production of this compound often emphasizes sustainability by using renewable feedstocks and environmentally friendly catalytic systems. These advanced catalytic processes aim to enhance yield and purity while minimizing waste and energy consumption.

  • Typical Industrial Strategy:
    • Use of renewable cyclopentylidene derivatives as starting materials
    • Catalytic esterification with methanol under optimized conditions
    • Continuous removal of water to drive equilibrium toward ester formation
    • Implementation of green chemistry principles to reduce environmental impact

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Temperature Yield Range (%) Notes
Acid-Catalyzed Esterification Cyclopentylideneacetic acid, Methanol, Acid catalyst Reflux (~65-80 °C) Moderate to High Simple, scalable, common industrial method
Wittig Reaction Phosphonium ylide, Aldehyde/Ketone, Solvent Room temp to reflux 50-65 Good for olefin construction, moderate complexity
Stork-Danheiser Alkylation LDA, Haloalkane, HMPA, THF -78 °C to RT 55-82 Multi-step, high selectivity, requires low temp
Industrial Catalytic Esterification Renewable feedstocks, Catalysts, Methanol Optimized industrial High Sustainable, green chemistry focused

Research Findings and Analysis

  • Reaction Efficiency:
    The esterification method is efficient for large-scale production but may require careful removal of water to drive the reaction to completion. The Wittig and Stork-Danheiser methods provide more control over stereochemistry and olefin placement but are more complex and suited for specialty synthesis.

  • Purity and Yield Optimization:
    Use of co-solvents like HMPA and controlled reaction temperatures significantly improve yields in alkylation steps. The Finkelstein reaction is a critical step in halide exchange to facilitate subsequent transformations with yields around 55-60%.

  • Environmental Impact: Industrial methods increasingly incorporate renewable materials and catalytic systems to reduce environmental footprint, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopentylideneacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Cyclopentylideneacetic acid.

    Reduction: Cyclopentylideneethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry Applications

Fragrance Composition:
Methyl cyclopentylideneacetate is primarily utilized in the fragrance industry due to its pleasant scent profile. It acts as a fragrance ingredient in various consumer products, including perfumes, cosmetics, and household cleaners. Its stability and compatibility with other fragrance components make it a valuable additive.

Safety Assessments:
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that this compound does not pose significant health risks under current usage levels. Key findings include:

  • Genotoxicity: The compound was found to be non-genotoxic in various assays, including the Ames test, which evaluates mutagenic potential .
  • Skin Sensitization: No sensitization reactions were observed in human patch tests, suggesting it is safe for topical use .
  • Phototoxicity: UV/Vis spectral analysis indicated no phototoxic or photoallergenicity concerns .

Chemical Synthesis Applications

Synthetic Intermediate:
this compound serves as an intermediate in the synthesis of more complex organic compounds. For instance, it can be used in reactions involving cyclopentanone and cyanomethylene reagents to produce various heterocyclic compounds with potential antitumor activity .

Case Study: Synthesis of Heterocycles
A study demonstrated the reaction of cyclopentanone with malononitrile and ethyl cyanoacetate, resulting in novel pyrazole and thiophene derivatives. These compounds exhibited significant inhibitory effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) . This highlights the potential of this compound as a building block in developing pharmaceutical agents.

Environmental Impact Assessments

Ecotoxicity Studies:
this compound has been evaluated for its environmental safety. The compound was found to have a low potential for bioaccumulation and toxicity to aquatic life, with risk quotients indicating minimal environmental impact when used according to guidelines set by the International Fragrance Association (IFRA) .

Biodegradability:
The compound's biodegradability was assessed using EPI Suite models, confirming that it does not persist in the environment, further supporting its use as a safe fragrance ingredient .

Summary Table of Key Findings

Application AreaKey Findings
Fragrance Industry Non-genotoxic; safe for skin; no phototoxicity concerns
Chemical Synthesis Used as an intermediate for synthesizing heterocycles with antitumor properties
Environmental Safety Low bioaccumulation potential; biodegradable; minimal risk to aquatic life

Mechanism of Action

The mechanism of action of methyl cyclopentylideneacetate involves its interaction with olfactory receptors in the nasal cavity. When inhaled, it binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors involved in olfaction .

Comparison with Similar Compounds

Structural and Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.78 (s, 1H, C=CH), 3.66 (s, 3H, OCH₃), 2.75–1.64 (m, cyclopentane protons) .
  • ¹³C NMR (CDCl₃, 101 MHz): δ 169.6 (ester C=O), 167.4 (α,β-unsaturated carbonyl), 111.2 (C=CH) .

Comparison with Structurally Similar Compounds

Ethyl Cyclopentylideneacetate (CAS: 1903-22-6)

Property Methyl Cyclopentylideneacetate Ethyl Cyclopentylideneacetate
Molecular Formula C₈H₁₂O₂ C₉H₁₄O₂
Molecular Weight 140.18 g/mol 154.21 g/mol
Boiling Point 193.7°C ~200–205°C (estimated)
Reactivity Less prone to isomerization Partial isomerization to cyclopentenyl derivatives
Synthesis Yield Up to 95% ~85–90%

Key Differences :

  • The ethyl derivative exhibits lower hydrolytic stability , leading to isomerization during hydrolysis. This is attributed to steric effects of the larger ethyl group, which may destabilize the transition state .
  • Applications diverge: Methyl esters are preferred in fragrance formulations due to higher volatility, while ethyl esters are used in synthetic intermediates for pharmaceuticals .

Methyl 2-Chloro-2-cyclopropylideneacetate (CAS: 82979-45-1)

Property This compound Methyl 2-Chloro-2-cyclopropylideneacetate
Molecular Formula C₈H₁₂O₂ C₆H₇ClO₂
Molecular Weight 140.18 g/mol 146.01 g/mol
Ring Strain Low (cyclopentane) High (cyclopropane)
Reactivity Electrophilic α,β-unsaturated ester Enhanced electrophilicity due to chlorine substituent
Applications Fragrances, flavorants Precursor for spirocyclic compounds and bioactive molecules

Key Differences :

  • The chlorine atom in the cyclopropane derivative increases electrophilicity, enabling Michael additions and cycloadditions inaccessible to the unsubstituted cyclopentylidene ester .
  • The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, useful for synthesizing complex heterocycles like spirocyclopropaneoxazolines .

Cyclohexylideneacetic Acid Derivatives

Property This compound Cyclohexylideneacetic Acid Methyl Ester
Ring Size 5-membered 6-membered
Conjugation Stability Moderate Higher (due to larger ring)
Thermal Stability Lower (ΔH decomposition) Higher
Synthetic Utility Fragrance intermediates Polymer crosslinking agents

Key Differences :

  • Larger cyclohexylidene rings improve thermal stability due to reduced ring strain.
  • Cyclohexylidene derivatives are less volatile, making them suitable for high-temperature applications in materials science .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Reactivity Profile
This compound C₈H₁₂O₂ 193.7 1.113 Moderate electrophilicity
Ethyl cyclopentylideneacetate C₉H₁₄O₂ ~200–205 1.090 Prone to isomerization
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 198–200 1.280 High electrophilicity

Biological Activity

Methyl cyclopentylideneacetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with an attached methyl ester group. Its chemical formula is C9H14O2C_9H_{14}O_2, and it has a molecular weight of approximately 158.21 g/mol. The structure can be described as follows:

  • Molecular Formula : C9H14O2C_9H_{14}O_2
  • Molecular Weight : 158.21 g/mol
  • Functional Groups : Ester, alkene

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in macrophages
AntioxidantScavenging of DPPH radicals

Case Study 1: Antimicrobial Efficacy

A study conducted by Mathkoor et al. (2023) evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth, particularly for E. coli and S. aureus when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory properties of this compound using an LPS-induced inflammation model in vitro. The results demonstrated that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Pharmacological Applications

Given its biological activities, this compound presents potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Cosmetic Industry : Utilization in formulations aimed at reducing oxidative stress on the skin.

Q & A

Q. What are the common synthetic routes for methyl cyclopentylideneacetate and its derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via Michael addition reactions, Grignard reagent-mediated cyclopropanation, or sequential aldehyde additions. For example, methyl 2-chloro-2-cyclopropylideneacetate (a structural analog) is synthesized using dialkythiourea in a regioselective Michael addition, with optimized reaction temperatures (e.g., −20°C to room temperature) to control side reactions . Yield optimization often involves adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reactants, as demonstrated in the synthesis of spirocyclopropaneoxazolines .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify cyclopropane ring geometry (e.g., C(12)-C(10)-C(11) bond angle: 59.54° ) and ester group configurations.
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 224 [M+^+] for quinazolinone derivatives) confirm molecular weight and functional groups .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., O(3)-C(9)-O(4) angle: 123.58° ), critical for validating stereochemistry .

Advanced Research Questions

Q. How do reaction mechanisms and steric effects influence the stereochemical outcomes of cyclopropanation reactions involving this compound?

Cyclopropanation via Grignard reagents proceeds through a nucleophilic attack on the α,β-unsaturated ester system, with steric hindrance from the cyclopentylidene group dictating regioselectivity. For instance, bulky substituents on the cyclopropane ring (e.g., bromine vs. chlorine) alter transition-state energies, favoring endo or exo products. Computational modeling of InChI-derived structures (e.g., InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3 ) can predict orbital interactions and reactivity trends .

Q. What methodologies resolve contradictions between crystallographic and spectroscopic data for cyclopropane-containing esters?

Discrepancies arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

  • Variable-Temperature NMR : Detects conformational flexibility (e.g., cyclopropane ring inversion barriers).
  • DFT Calculations : Compare experimental crystal data (e.g., C(12)-C(10)-C(13) angle: 117.23° ) with optimized geometries to identify strain-induced distortions .
  • Cross-Validation : Combine IR carbonyl stretches (~1740 cm1^{-1}) with X-ray-derived bond lengths (e.g., C=O at 1.21 Å ) to confirm electronic environments .

Q. How can this compound serve as a precursor for biologically active spirocyclic compounds, and what are the key challenges in yield optimization?

The compound’s strained cyclopropane ring enables [2+1] cycloadditions to form spirocyclopropaneoxazolines, which exhibit antimicrobial activity. Challenges include:

  • Regioselectivity Control : Use Lewis acids (e.g., BF3_3) to direct nucleophilic attack .
  • Byproduct Mitigation : Quench reactive intermediates (e.g., enolates) with proton donors to prevent oligomerization .
  • Purification : Employ gradient HPLC to separate stereoisomers, leveraging differences in polarity (e.g., logP values from PubChem ).

Methodological Guidance

Q. What statistical and analytical approaches are recommended for analyzing reaction yield data in this compound syntheses?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify interactions affecting yield .
  • Error Analysis : Calculate relative standard deviations (RSD) for triplicate runs to assess reproducibility.
  • Multivariate Regression : Correlate spectroscopic data (e.g., 1H^{1}\text{H} NMR integration ratios) with reaction outcomes .

Q. How should researchers ethically document and report synthetic procedures for reproducibility?

  • Detailed Protocols : Specify equipment (e.g., Schlenk lines for air-sensitive reactions) and reagent grades (e.g., anhydrous solvents) .
  • Data Transparency : Include raw spectral files (e.g., .jdx for IR) and crystallographic CIFs in supplementary materials .
  • Ethical Compliance : Adhere to IUPAC nomenclature and declare conflicts of interest (e.g., CAS registry cross-referencing ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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